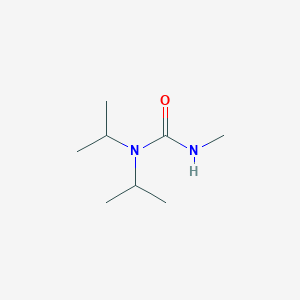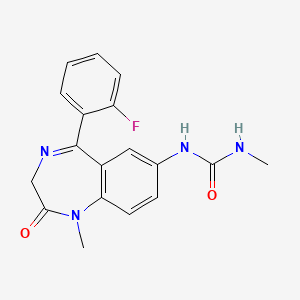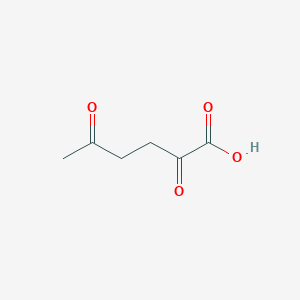
1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a benzyloxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl(tert-butyl)amine, followed by its reaction with acetyl chloride to form the acetylated intermediate. This intermediate is then reacted with benzyloxyphenyl isocyanate to form the final urea derivative. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-tert-butyl-2H-pyrazole-3-carboxylic acid benzylidene-hydrazide
- 5-tert-butyl-2-phenyl-2H-pyrazole-3-carboxylic acid benzylidene-hydrazide
- 5-tert-butyl-2H-pyrazole-3-carboxylic acid (2,3-dichloro-benzylidene)-hydrazide
Uniqueness
1-(5-(2-(Benzyl(tert-butyl)amino)acetyl)-2-(benzyloxy)phenyl)urea Hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
属性
分子式 |
C27H32ClN3O3 |
|---|---|
分子量 |
482.0 g/mol |
IUPAC 名称 |
[5-[2-[benzyl(tert-butyl)amino]acetyl]-2-phenylmethoxyphenyl]urea;hydrochloride |
InChI |
InChI=1S/C27H31N3O3.ClH/c1-27(2,3)30(17-20-10-6-4-7-11-20)18-24(31)22-14-15-25(23(16-22)29-26(28)32)33-19-21-12-8-5-9-13-21;/h4-16H,17-19H2,1-3H3,(H3,28,29,32);1H |
InChI 键 |
OCKKRRSAYBXAAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
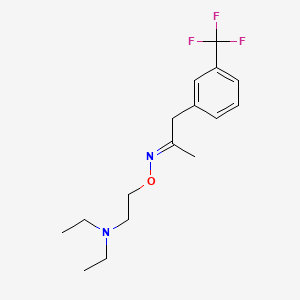

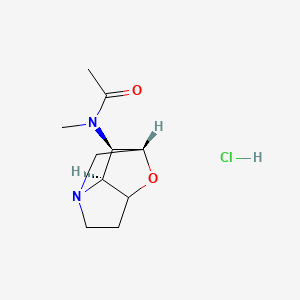
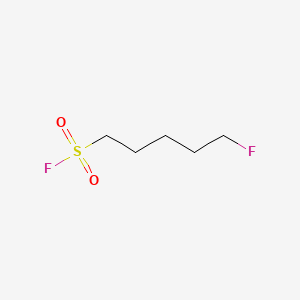
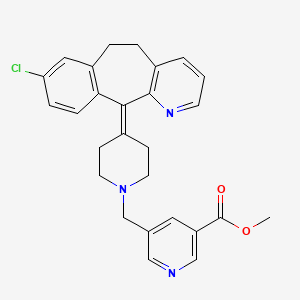

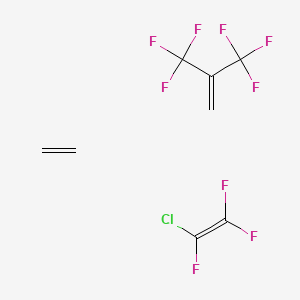
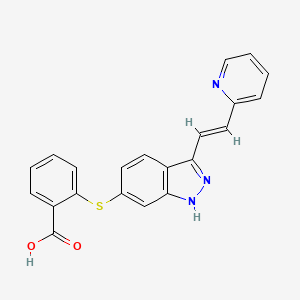
![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
